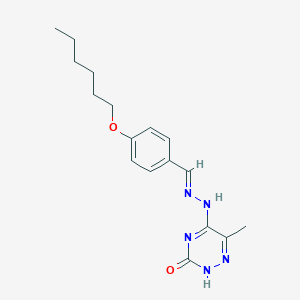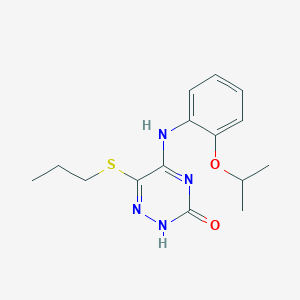![molecular formula C18H19N3O B254410 N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B254410.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide is a chemical compound with potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been studied extensively for its biological activities.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The compound has also been shown to induce apoptosis in cancer cells by modulating the expression of various genes.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been reported to possess antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily measured using various assays. However, the compound has some limitations as well. It is relatively unstable and can degrade over time, which can affect its biological activities. In addition, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail, which can provide insights into its biological activities. Furthermore, the development of more stable and soluble analogs of the compound can improve its potential as a drug candidate. Finally, the use of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide as a fluorescent probe for imaging cellular structures can be explored further.
Métodos De Síntesis
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide involves the reaction of 2-phenylacetic acid with 1,3-diaminopropane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzimidazole-2-carboxylic acid to yield the final product. The purity and yield of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities in vitro and in vivo. The compound has also been investigated for its potential as a fluorescent probe for imaging cellular structures.
Propiedades
Nombre del producto |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide |
|---|---|
Fórmula molecular |
C18H19N3O |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H19N3O/c22-18(13-14-7-2-1-3-8-14)19-12-6-11-17-20-15-9-4-5-10-16(15)21-17/h1-5,7-10H,6,11-13H2,(H,19,22)(H,20,21) |
Clave InChI |
TUGJZSJVXSJSIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCCC2=NC3=CC=CC=C3N2 |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NCCCC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)

![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)
![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B254348.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)